Phenyl N-(3,4-xylyl)carbamate

Description

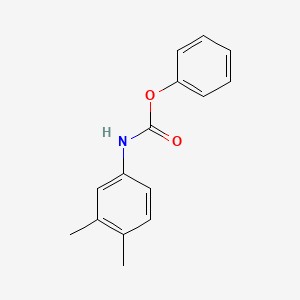

Phenyl N-(3,4-xylyl)carbamate is a carbamate derivative characterized by a phenyl group attached to the carbamate oxygen and a 3,4-dimethylphenyl (3,4-xylyl) group bonded to the nitrogen atom. Carbamates are widely studied due to their applications in pharmaceuticals, agrochemicals, and polymer chemistry. For instance, carbamates with similar aryl substitutions are frequently utilized as pesticides or intermediates in organic synthesis . The 3,4-xylyl moiety (3,4-dimethylphenyl) is notable for its steric and electronic effects, which influence reactivity and biological activity .

Properties

IUPAC Name |

phenyl N-(3,4-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-8-9-13(10-12(11)2)16-15(17)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZRMCSLASLWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3,4-xylyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 3,4-xylyl alcohol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction can be represented as follows:

Phenyl isocyanate+3,4-xylyl alcohol→Phenyl N-(3,4-xylyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3,4-xylyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: this compound oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Phenyl N-(3,4-xylyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential use in drug design and development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl N-(3,4-xylyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate the activity of enzymes and receptors, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Phenyl N-(3,4-xylyl)carbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Lipophilicity: Alkyl or aryl groups on the carbamate nitrogen (R2) significantly influence lipophilicity. For example, halogenated derivatives (e.g., 3,4-difluorophenyl in ) exhibit higher log k values compared to non-halogenated analogs like xylylcarb .

Biological Activity :

- Xylylcarb (3,4-dimethylphenyl methylcarbamate) is a registered insecticide, suggesting that the 3,4-xylyl moiety contributes to pesticidal efficacy .

- Chlorinated analogs (e.g., 4-chloro-2-aryl carbamates in ) demonstrate herbicidal activity, highlighting the role of electron-withdrawing substituents in agrochemical design.

Synthetic Utility :

- Carbamates with 3,4-xylyl groups are intermediates in synthesizing polyimides and other polymers, as seen in derivatives like 3-chloro-N-phenyl-phthalimide .

Research Findings and Data Gaps

- Lipophilicity Trends : HPLC-derived log k values for carbamates range from 2.5 to 3.8, with halogenated and aryl-substituted compounds occupying the higher end . This compound is expected to fall within this range but requires experimental validation.

- Thermal Stability : The 3,4-xylyl group may enhance thermal stability compared to aliphatic carbamates, as seen in related phthalimide derivatives .

- Toxicity Profile : While xylylcarb is classified as moderately toxic, the phenyl substitution in the target compound could alter its metabolic pathway and toxicity .

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthetic routes for Phenyl N-(3,4-xylyl)carbamate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via reaction of phenyl chloroformate with 3,4-dimethylaniline in the presence of a base like pyridine. A typical procedure involves dissolving 3,4-dimethylaniline in dichloromethane, adding pyridine as an acid scavenger, and reacting with phenyl chloroformate at 0–5°C. The product is purified via column chromatography or recrystallization. Intermediate characterization includes TLC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .

- Key considerations : Optimize stoichiometry (e.g., 1:1 molar ratio of chloroformate to amine) and reaction temperature to minimize side products like urea derivatives.

Q. How can crystallographic techniques (e.g., SHELX, ORTEP) be applied to resolve structural ambiguities in carbamate derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsion angles, and hydrogen bonding networks. ORTEP-3 provides graphical visualization to validate molecular geometry against crystallographic data. For example, thermal ellipsoid plots from ORTEP help identify disorder or anisotropic effects in the carbamate group .

- Validation : Cross-check calculated vs. experimental density functional theory (DFT) parameters to confirm structural accuracy .

Q. What are the recommended storage conditions and stability benchmarks for this compound in long-term studies?

- Protocol : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability assessments involve periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) predict shelf life .

- Critical data : Purity retention ≥95% over 5 years under recommended conditions .

Advanced Research Questions

Q. How do photocatalytic degradation pathways of this compound compare to structurally similar carbamates like MPMC (3,4-xylyl N-methyl carbamate)?

- Methodology : Use TiO₂/UV systems to study degradation kinetics (e.g., pseudo-first-order rate constants). Analyze intermediates via LC-MS/MS and propose pathways (e.g., hydroxyl radical attack on the carbamate group or aromatic ring). Comparative studies show MPMC degrades 1.5× faster due to methyl substitution enhancing electrophilicity .

- Key findings : Major degradation products include 3,4-dimethylphenol and CO₂, confirmed by FTIR and ion chromatography .

Q. What computational and experimental approaches validate carbamate group conformation in crystallographic studies?

- Methodology : Combine Hirshfeld surface analysis (CrystalExplorer) with quantum mechanical calculations (e.g., Gaussian09, B3LYP/6-31G**) to assess hydrogen-bonding interactions. Experimental validation via SC-XRD (R-factor ≤ 0.05) and residual density maps (≤0.3 eÅ⁻³) ensures minimal model bias .

- Case study : Discrepancies in planar vs. non-planar carbamate conformations are resolved using QTAIM analysis for electron density critical points .

Q. How does substituent variation on the phenyl ring (e.g., chloro, cyano) influence carbamate reactivity in biological or catalytic systems?

- Methodology : Synthesize analogs (e.g., 3,4-dichloro or 3,4-dicyano derivatives) and compare hydrolysis rates under physiological conditions (pH 7.4, 37°C). Use Hammett σ constants to correlate electronic effects: electron-withdrawing groups (e.g., -CN) increase hydrolysis rates by 2–3× due to enhanced electrophilicity at the carbonyl carbon .

- Biological relevance : Lipophilicity (logP) measured via reversed-phase HPLC correlates with membrane permeability in cell-based assays .

Q. What are the limitations of NMR and IR in distinguishing carbamate regioisomers, and how can mass spectrometry resolve these?

- Methodology : High-resolution MS (HRMS, ±5 ppm accuracy) differentiates isomers via exact mass (e.g., C₁₀H₁₃NO₂ requires 179.0946 Da). NMR struggles with near-identical ¹H shifts for ortho/meta isomers, but NOESY can identify spatial proximity in regioisomers. IR carbonyl stretches (1690–1740 cm⁻¹) vary slightly but require complementary techniques .

- Case study : ESI-MS/MS fragmentation patterns (e.g., m/z 121 for 3,4-xylyl fragment) confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.